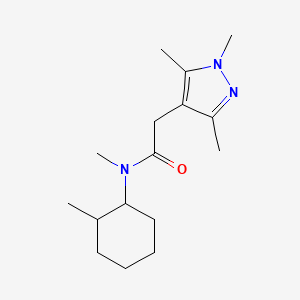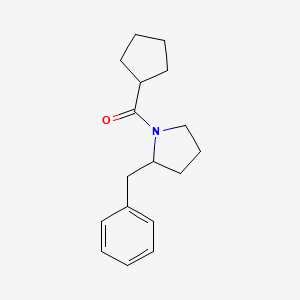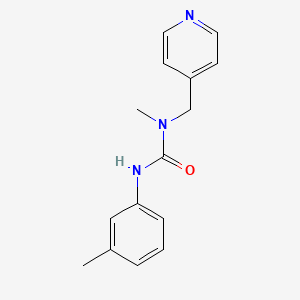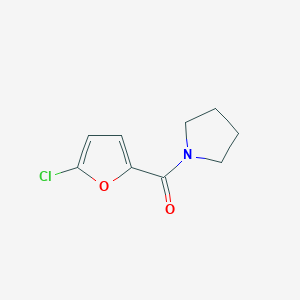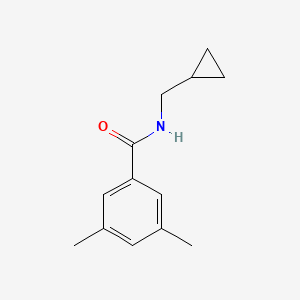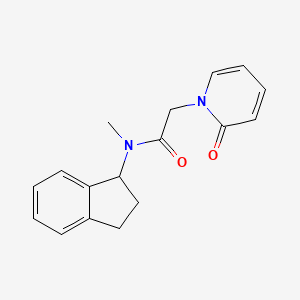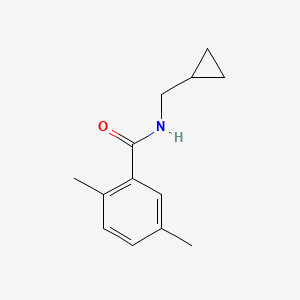
N-(cyclopropylmethyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2,5-dimethylbenzamide (CPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 205.29 g/mol.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-2,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been shown to inhibit the activity of several proteases, including trypsin and chymotrypsin, which are involved in the digestion of proteins. N-(cyclopropylmethyl)-2,5-dimethylbenzamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and physiological effects:
N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been shown to have several biochemical and physiological effects in the body. In animal studies, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been shown to reduce pain and inflammation, and to have anxiolytic and antidepressant effects. N-(cyclopropylmethyl)-2,5-dimethylbenzamide has also been shown to have anticonvulsant and antiepileptic effects, as well as antitumor activity in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyclopropylmethyl)-2,5-dimethylbenzamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Another advantage is its relatively low cost compared to other chemical compounds with similar properties. However, one limitation of using N-(cyclopropylmethyl)-2,5-dimethylbenzamide in lab experiments is its potential toxicity, which can be harmful to both researchers and experimental subjects if not handled properly.
Direcciones Futuras
There are several future directions for research on N-(cyclopropylmethyl)-2,5-dimethylbenzamide. One area of interest is the development of novel analgesics and anti-inflammatory agents based on the structure of N-(cyclopropylmethyl)-2,5-dimethylbenzamide. Another area of interest is the investigation of N-(cyclopropylmethyl)-2,5-dimethylbenzamide's potential as a treatment for anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of N-(cyclopropylmethyl)-2,5-dimethylbenzamide and its interactions with proteins and enzymes in the body. Finally, the development of new synthesis methods for N-(cyclopropylmethyl)-2,5-dimethylbenzamide could lead to more efficient and cost-effective production of this important chemical compound.
Métodos De Síntesis
N-(cyclopropylmethyl)-2,5-dimethylbenzamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the reductive amination reaction, and the Suzuki-Miyaura coupling reaction. The most commonly used method for the synthesis of N-(cyclopropylmethyl)-2,5-dimethylbenzamide is the Friedel-Crafts acylation reaction, which involves the reaction of cyclopropylmethyl chloride with 2,5-dimethylbenzoic acid in the presence of an acid catalyst such as aluminum chloride. The reaction yields N-(cyclopropylmethyl)-2,5-dimethylbenzamide as a white crystalline solid with a yield of up to 70%.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been investigated for its potential as a novel analgesic and anti-inflammatory agent. In pharmacology, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been studied for its effects on the central nervous system, including its potential as a treatment for anxiety and depression. In biochemistry, N-(cyclopropylmethyl)-2,5-dimethylbenzamide has been investigated for its interactions with proteins and enzymes, including its potential as a protease inhibitor.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-3-4-10(2)12(7-9)13(15)14-8-11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWUNUOJDSSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

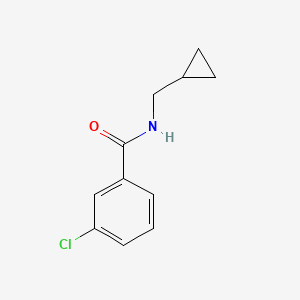



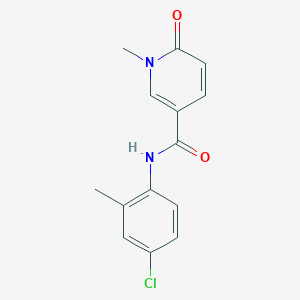
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
